N-(2-Fluoroethyl)formamide
Description
Structure
3D Structure
Properties
CAS No. |
143984-06-9 |
|---|---|
Molecular Formula |
C3H6FNO |
Molecular Weight |
91.08 g/mol |
IUPAC Name |
N-(2-fluoroethyl)formamide |
InChI |
InChI=1S/C3H6FNO/c4-1-2-5-3-6/h3H,1-2H2,(H,5,6) |
InChI Key |
RADRVKFGDZJOTC-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Fluoroethyl Formamide
Classical and Established Synthetic Routes to N-(2-Fluoroethyl)formamide
The traditional syntheses of this compound primarily rely on the formylation of 2-fluoroethylamine or its precursors. These methods are characterized by their straightforward reaction pathways and use of readily available reagents.
Amination-Based Formylation of 2-Fluoroethylamine Precursors
While direct documentation for a one-pot amination-formylation to produce this compound is not extensively detailed in readily available literature, this approach can be inferred from established organic chemistry principles. This strategy would theoretically involve the in-situ generation of 2-fluoroethylamine from a suitable precursor, followed by immediate formylation. For instance, a starting material like 2-fluoroethyl halide could be subjected to an amination agent, and the resulting crude 2-fluoroethylamine could be formylated without intermediate purification.
A plausible reaction sequence would be the treatment of 2-fluoroethyl bromide with an ammonia (B1221849) source, followed by the introduction of a formylating agent. The efficiency of such a one-pot process would be contingent on the compatibility of the amination and formylation reagents and conditions.
Direct Formylation Strategies for Fluoroethyl Amines
The most direct and widely utilized classical method for synthesizing this compound is the direct formylation of 2-fluoroethylamine. nih.gov This amine, or its more stable hydrochloride salt, serves as the immediate precursor. sigmaaldrich.comsigmaaldrich.com The reaction typically involves treating 2-fluoroethylamine with a formylating agent.
Formic acid is a common and economical formylating agent for this transformation. The reaction of an amine with formic acid to yield a formamide (B127407) is a well-established process in organic synthesis. evitachem.com Typically, the reaction is carried out by heating a mixture of the amine and an excess of formic acid, often under reflux conditions to drive the reaction to completion by removing the water byproduct.
Another common formylating agent is ethyl formate (B1220265). In this case, 2-fluoroethylamine would react with ethyl formate, usually with heating, to produce this compound and ethanol (B145695). This method is advantageous as the reaction can be driven forward by the removal of the volatile ethanol byproduct.
A summary of typical conditions for direct formylation of amines, which are applicable to 2-fluoroethylamine, is presented in the table below.
| Formylating Agent | Catalyst/Solvent | Temperature | Reaction Time | Typical Yield |
| Formic Acid | None (neat) or inert solvent | Reflux | Several hours | Good to Excellent |
| Ethyl Formate | None or base catalyst | Reflux | Several hours | Good |
| Acetic Formic Anhydride | Inert solvent (e.g., THF) | 0 °C to room temp. | 1-3 hours | High |
This table presents generalized conditions for the formylation of primary amines and is expected to be applicable for the synthesis of this compound.
Modern and Advanced Synthetic Approaches
Contemporary synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. For this compound, this includes the exploration of catalytic systems, biocatalysis, and the application of green chemistry principles.
Catalytic Syntheses of this compound
Catalytic methods offer the potential for milder reaction conditions, higher yields, and reduced waste compared to stoichiometric approaches. While specific literature on the catalytic synthesis of this compound is limited, general catalytic formylation methods for amines can be applied.
For instance, various metal and non-metal catalysts have been shown to be effective for formylation reactions. The use of catalysts can activate the formylating agent, allowing the reaction to proceed at lower temperatures and with greater efficiency. nih.gov For example, the use of a heterogeneous acid catalyst, such as silica-supported sulfuric acid, has been reported for the synthesis of other formamides and presents a potentially greener alternative to traditional methods. nih.gov Such catalysts can often be recovered and reused, adding to the sustainability of the process. nih.gov
Chemoenzymatic or Biocatalytic Pathways to this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. While a direct chemoenzymatic route to this compound has not been explicitly described, the principles of biocatalysis suggest potential pathways. For example, lipases are known to catalyze amide formation. A lipase (B570770) could potentially be used to catalyze the reaction between 2-fluoroethylamine and a simple formate ester. Research in the field of chemoenzymatic synthesis has demonstrated the successful use of enzymes like Candida antarctica lipase B for related transformations. nih.gov
Furthermore, enzymatic cascades have been developed for the synthesis of complex fluorinated molecules, indicating the potential for biocatalytic approaches in fluoro-organic chemistry. chemrxiv.org The in-situ generation of reactive intermediates, such as fluoroacetaldehyde, using oxidases in biocatalytic systems has been reported, which could be a starting point for designing a pathway to this compound. chemrxiv.org
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net For the synthesis of this compound, several green chemistry principles can be applied to enhance its sustainability.
Key considerations for a greener synthesis of this compound include:
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Direct formylation reactions generally have good atom economy.
Use of Safer Chemicals: Opting for less hazardous starting materials and solvents. For example, using greener solvents or solvent-free conditions where possible.
Energy Efficiency: Employing catalytic methods that allow for lower reaction temperatures and shorter reaction times, thus reducing energy consumption. nih.gov
Waste Reduction: Minimizing or eliminating the formation of waste products. This can be achieved through high-yield reactions and the use of recyclable catalysts.
The development of a truly green synthesis of this compound would likely involve a catalytic or biocatalytic approach, utilizing non-toxic solvents and renewable starting materials where feasible.
Chemo-, Regio-, and Stereoselective Synthesis of this compound (if applicable)
The concepts of chemo-, regio-, and stereoselectivity are central to modern organic synthesis. In the context of this compound synthesis, these aspects can be analyzed as follows:
Chemoselectivity: The formylation of 2-fluoroethylamine is expected to be a highly chemoselective reaction. The primary amino group is significantly more nucleophilic than the carbon-fluorine bond or the C-H bonds of the ethyl backbone. Therefore, formylating agents will selectively react with the amine functionality. In reactions utilizing formic acid, for example, the acidic proton will first protonate the highly basic amine, but the subsequent nucleophilic attack of another molecule of the amine on the carbonyl carbon of formic acid will proceed to form the amide. Other potential side reactions, such as dehydration of 2-fluoroethylamine (if formed from the hydrochloride salt in situ) to vinyl fluoride (B91410), would require different and more forcing conditions.
Regioselectivity: The concept of regioselectivity is not applicable to the synthesis of this compound from 2-fluoroethylamine, as there is only one reactive site for formylation—the primary amino group.
Stereoselectivity: The molecule this compound does not possess any stereocenters, and therefore, stereoselectivity is not a consideration in its synthesis.
Process Optimization and Scale-Up Considerations for this compound Production
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the production of this compound, the following points are crucial:
Raw Material Sourcing and Cost: The availability and cost of the starting materials, primarily 2-fluoroethanol (B46154) or 2-fluoroethylamine, are significant factors. The synthesis of 2-fluoroethylamine from 2-fluoroethanol and toluenesulfonyl chloride involves relatively inexpensive bulk chemicals. google.com
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is critical. For the formylation step, if using formic acid, controlling the temperature during the initial exothermic acid-base reaction is important. The subsequent dehydration can be optimized by efficient water removal, for instance, by using a Dean-Stark apparatus on a larger scale. If a catalytic process with CO and H₂ is employed, precise control over pressure and catalyst loading will be paramount for achieving high conversion and selectivity. google.com
Solvent Selection and Recovery: The choice of solvent should be based on reaction performance, safety (e.g., flashpoint), environmental impact, and ease of recovery. Toluene, often used for azeotropic water removal in formylation reactions, is effective but is also a volatile organic compound (VOC) requiring careful handling and recovery systems on a large scale. mdpi.com
Product Purification: The purification of this compound would likely involve distillation. Given that formamide itself has a high boiling point (210 °C), vacuum distillation would be the preferred method to avoid thermal decomposition. prepchem.com The purity requirements will depend on the intended application of the final product.
Waste Management: The primary byproduct of the formic acid-mediated formylation is water. If other reagents are used, such as in the synthesis of the 2-fluoroethylamine precursor, the management of byproducts like toluenesulfonic acid or its salts needs to be considered. google.com Catalytic methods, while often more atom-economical, may require processes for catalyst recovery and regeneration.
Table 2: Key Considerations for Process Optimization and Scale-Up
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |
| Heat Management | Simple heating mantles and ice baths. | Jacketed reactors with controlled heating/cooling fluids. |
| Reagent Addition | Manual addition via dropping funnel. | Automated and controlled addition pumps. |
| Byproduct Removal | Dean-Stark trap for water removal. | Continuous distillation or membrane separation. |
| Purification | Laboratory-scale distillation apparatus. | Industrial distillation columns (potentially under vacuum). |
| Safety | Fume hood operation. | Closed systems, process safety management (PSM) protocols. |
Spectroscopic and Structural Elucidation of N 2 Fluoroethyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-(2-Fluoroethyl)formamide, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques offers a comprehensive structural analysis.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the proton spectrum reveals distinct signals for the formyl proton (CHO), the methylene (B1212753) group adjacent to the nitrogen (NCH₂), and the methylene group adjacent to the fluorine (FCH₂).
The formyl proton typically appears as a singlet, though it can show coupling to the adjacent nitrogen. The methylene protons will appear as multiplets due to coupling with each other and with the adjacent fluorine atom. The exact chemical shifts and coupling constants are sensitive to the solvent used.
Table 1: Predicted ¹H NMR Data for Formamide (B127407)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-A | 7.475 | Doublet | J(A,B) = 2.6 |
| H-B | 7.213 | Doublet | J(A,C) = 2.2 |
| H-C | 8.206 | Doublet | J(B,C) = 13.5 |
Data sourced from ChemicalBook chemicalbook.com
Note: This data is for the parent compound, formamide, and serves as a reference. The presence of the 2-fluoroethyl group will alter the chemical shifts and coupling patterns in this compound.
¹³C NMR Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the formamide group is typically observed at the downfield end of the spectrum. The two methylene carbons will have distinct chemical shifts due to the different electronic environments created by the adjacent nitrogen and fluorine atoms. Furthermore, the carbon atom bonded to fluorine will exhibit splitting due to C-F coupling.
A predicted ¹³C NMR spectrum for formamide in DMSO-d6 shows a signal at 162.83 ppm. chemicalbook.com
¹⁹F NMR Spectroscopic Analysis
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique used to study fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a signal for the single fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Crucially, this signal will be split into a triplet by the two adjacent protons of the methylene group (FCH₂), providing direct evidence for the -CH₂F moiety. The magnitude of the hydrogen-fluorine coupling constant (JHF) is also a key diagnostic parameter.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule. youtube.comemerypharma.com
COSY (Correlation Spectroscopy) : A COSY spectrum of this compound would show correlations between coupled protons. sdsu.edu For instance, it would confirm the coupling between the protons of the NCH₂ and FCH₂ groups, establishing the ethyl backbone. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. emerypharma.comcolumbia.edu This experiment would definitively assign the proton signals to their corresponding carbon signals. For example, it would show a correlation between the NCH₂ protons and the NCH₂ carbon, and between the FCH₂ protons and the FCH₂ carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum reveals longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds). columbia.edu This is particularly useful for connecting different parts of the molecule. For example, HMBC would show a correlation between the formyl proton and the NCH₂ carbon, confirming the formamide structure. It would also show correlations between the protons of one methylene group and the carbon of the other, further solidifying the structure of the ethyl chain. columbia.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czlibretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-F bonds.
N-H Stretch : A characteristic absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. In secondary amides, this band is typically sharp. libretexts.org
C=O Stretch (Amide I band) : A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected around 1650-1680 cm⁻¹. This is a very characteristic and intense band for amides.
N-H Bend (Amide II band) : The N-H bending vibration usually appears around 1550 cm⁻¹.
C-N Stretch : The C-N stretching vibration is typically observed in the range of 1400-1200 cm⁻¹.
C-F Stretch : A strong absorption band due to the carbon-fluorine stretching vibration is expected in the region of 1100-1000 cm⁻¹.
The IR spectrum of formamide shows characteristic bands that can be used as a reference. chemicalbook.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound (C₃H₆FNO), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which in turn confirms the molecular formula. mdpi.com
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. For this compound, one would expect to see fragments corresponding to the loss of the formyl group, the fluoroethyl group, or smaller neutral molecules. For instance, α-cleavage could lead to the loss of a hydrogen atom or the ethyl fluoride (B91410) group. miamioh.edu The fragmentation of related fluoro-containing compounds often shows the loss of formamide or cleavage of the bond adjacent to the fluorine atom. researchgate.net
Vibrational Spectroscopy Beyond IR (e.g., Raman) for Comprehensive Vibrational Analysis
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to infrared (IR) spectroscopy. renishaw.com It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. renishaw.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. nih.gov Therefore, some vibrational modes that are weak or absent in an IR spectrum may be strong in a Raman spectrum, and vice versa. nih.gov
A comprehensive vibrational analysis of this compound would involve the use of both IR and Raman spectroscopy. As with X-ray crystallography, there is a lack of published experimental Raman spectra for this compound. However, the expected vibrational modes and their approximate Raman shifts can be predicted based on the functional groups present in the molecule and data from similar compounds.
The key vibrational modes for this compound would include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.
C-H stretching: Aliphatic C-H stretches are expected around 2850-3000 cm⁻¹.
C=O stretching (Amide I band): This is a strong band usually found between 1650 and 1680 cm⁻¹.
N-H bending (Amide II band): This mode, coupled with C-N stretching, appears around 1550 cm⁻¹.
CH₂ scissoring and twisting: These modes are expected in the 1400-1470 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.
C-N stretching: This vibration contributes to several bands, including the Amide II and Amide III bands.
C-F stretching: This mode is typically found in the 1000-1100 cm⁻¹ region and is often strong in the IR spectrum. Its intensity in the Raman spectrum can vary.
Skeletal vibrations: C-C stretching and various bending modes will appear in the fingerprint region (below 1500 cm⁻¹).
Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and Raman intensities for this compound. github.io Such calculations would provide a predicted Raman spectrum that could guide future experimental work.
Table 2: Predicted Dominant Raman Active Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Raman Intensity |
| N-H Stretch | -NH | 3300 - 3500 | Medium |
| C-H Stretch | -CH₂- | 2850 - 3000 | Strong |
| C=O Stretch (Amide I) | -C=O | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | -NH | ~1550 | Medium |
| CH₂ Scissoring | -CH₂- | 1400 - 1470 | Medium |
| C-F Stretch | -C-F | 1000 - 1100 | Medium to Weak |
| C-C Stretch | -C-C- | 800 - 1000 | Medium |
This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.
Chemical Reactivity and Reaction Mechanisms of N 2 Fluoroethyl Formamide
Reactivity of the Formamide (B127407) Moiety
The formamide group, -NHCHO, is a versatile functional group that participates in a range of chemical reactions. Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom, as well as the acidity of the N-H proton.
Hydrolysis Reactions and Kinetics
The hydrolysis of N-(2-Fluoroethyl)formamide, which results in the formation of 2-fluoroethylamine and formic acid, can proceed under acidic, basic, or neutral conditions. The reaction mechanism generally involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon.
Under neutral conditions, the hydrolysis of formamides is typically slow. Theoretical studies on formamide itself suggest a mechanism involving the hydration of the carbonyl group to form a diol intermediate, assisted by water molecules. This is followed by a water-assisted proton transfer from a hydroxyl group to the amino group, leading to the eventual cleavage of the C-N bond. mdpi.comnih.gov The presence of the electron-withdrawing fluorine atom in the ethyl group of this compound is expected to slightly influence the electron density on the formamide moiety, though a significant impact on the hydrolysis rate under neutral conditions is not anticipated.
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.net This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety yield the corresponding carboxylic acid and the protonated amine. researchgate.net
Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the amide anion is typically the rate-determining step. This process is generally more facile than neutral or acid-catalyzed hydrolysis for simple amides.
| Condition | General Mechanism | Expected Products |
| Neutral | Hydration to a diol intermediate, followed by proton transfer and C-N bond cleavage. mdpi.comnih.gov | 2-Fluoroethylamine and Formic Acid |
| Acidic | Protonation of carbonyl oxygen, nucleophilic attack by water, formation of a tetrahedral intermediate, and elimination of the amine. researchgate.net | 2-Fluoroethylammonium salt and Formic Acid |
| Basic | Nucleophilic attack by hydroxide ion, formation of a tetrahedral intermediate, and elimination of the amide anion. | 2-Fluoroethylamine and Formate (B1220265) salt |
Reduction and Oxidation Reactions of the Formamide Group
The formamide group in this compound can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to their corresponding amines. masterorganicchemistry.comnumberanalytics.comadichemistry.combyjus.com The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. adichemistry.com In the case of this compound, reduction with LiAlH₄ would yield N-methyl-2-fluoroethylamine. Weaker reducing agents, such as sodium borohydride, are generally not effective for the reduction of amides.
The oxidation of the formamide group can be more complex. Oxidative N-formylation of amines using various catalysts has been reported, suggesting that the formamide group itself is relatively stable towards oxidation under many conditions. rsc.orgnih.gov However, under strong oxidative conditions, degradation of the molecule would be expected.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the formamide group in this compound is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, it can be deprotonated by a strong base, such as sodium hydride, to form the corresponding amide anion. This anion is a much stronger nucleophile and can readily participate in N-alkylation reactions with alkyl halides.
N-acylation of the formamide nitrogen is also possible. This typically involves the reaction with a highly reactive acylating agent, such as an acid chloride or an acid anhydride. fiveable.melibretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride). libretexts.org
Transformations to other Nitrogen-Containing Functional Groups (e.g., nitriles, isocyanides)
The formamide group can be dehydrated to form other important nitrogen-containing functional groups. A significant transformation is the dehydration to an isocyanide. This reaction is commonly achieved using dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine (B92270) or triethylamine. mdpi.comnih.govresearchgate.netresearchgate.netvedantu.com The mechanism involves the initial reaction of the formamide oxygen with POCl₃ to form a reactive intermediate, which then undergoes elimination to yield the isocyanide. For this compound, this reaction would produce 2-fluoroethyl isocyanide.
While the direct conversion of a secondary formamide to a nitrile is not a standard transformation, primary amides can be dehydrated to nitriles using various reagents.
Reactivity of the Fluoroethyl Group
The presence of a fluorine atom on the ethyl group introduces a new dimension to the reactivity of this compound, primarily centered around the carbon-fluorine bond.
Nucleophilic Substitution Reactions (S(_N)1/S(_N)2) at the Fluorinated Carbon
The carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group in nucleophilic substitution reactions. Consequently, S(_N)2 reactions at a fluorinated carbon are generally very slow compared to those with other halogens. researchgate.net
For this compound, a direct S(_N)2 displacement of the fluoride ion by a nucleophile is expected to be challenging. The reaction would require a strong nucleophile and potentially harsh reaction conditions. The mechanism would involve a backside attack of the nucleophile on the carbon atom bearing the fluorine, leading to an inversion of stereochemistry if the carbon were chiral. The azide (B81097) ion (N₃⁻) is a potent nucleophile that has been used in S(_N)2 reactions to displace tosylates, which are excellent leaving groups. researchgate.net The substitution of a tosylate group on a similar 2-fluoroethyl moiety with azide would likely proceed via an S(_N)2 mechanism. researchgate.net
The S(_N)1 mechanism is highly unlikely for a primary alkyl fluoride like the one in this compound because it would require the formation of a highly unstable primary carbocation.
However, intramolecular nucleophilic substitution reactions can be more favorable. If the nitrogen of the formamide group were to act as an internal nucleophile, it could potentially displace the fluorine atom to form a three-membered aziridine (B145994) ring. Such intramolecular cyclizations are known to occur with haloalkyl amides, particularly when the resulting ring is five or six-membered. rsc.orgnih.govnih.govrsc.org For the formation of a three-membered ring, the reaction would still face a significant activation barrier.
| Reaction Type | Feasibility | Key Factors |
| Intermolecular S(_N)2 | Low | Strong C-F bond, poor leaving group ability of fluoride. Requires a strong nucleophile. researchgate.net |
| Intermolecular S(_N)1 | Very Low | Instability of the primary carbocation. |
| Intramolecular Cyclization | Possible, but challenging | Formation of a strained three-membered ring. |
Elimination Reactions to Form Fluoroalkenes
The structure of this compound, featuring a fluorine atom on the β-carbon relative to the formamide nitrogen, makes it a potential substrate for elimination reactions to yield a fluoroalkene. This transformation is typically a base-promoted dehydrofluorination, where a base abstracts a proton from the α-carbon, and the fluoride ion is subsequently or simultaneously eliminated.
The most common mechanism for such a reaction is the E2 (elimination, bimolecular) pathway. This mechanism involves a single, concerted step where the base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, leading to the formation of a double bond. For an E2 reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar, is often required between the abstracted proton and the leaving group.
In the context of this compound, a strong base would be required to deprotonate the carbon α to the formamide group, initiating the elimination of the fluoride ion and forming N-vinylformamide. The reactivity in such elimination reactions is significantly influenced by the nature of the base and the stability of the C-F bond. While the C-F bond is the strongest single bond to carbon, making fluoride a relatively poor leaving group compared to heavier halogens, elimination can still be induced under appropriate conditions, such as with the use of strong bases.
The general scheme for the base-induced elimination is as follows:
Step 1: A base abstracts a proton from the carbon adjacent to the C-F bond.
Step 2: Concurrently, the electron pair from the C-H bond shifts to form a pi bond between the two carbon atoms.
Step 3: The C-F bond breaks, and the fluoride ion is expelled.
While specific studies detailing the elimination reactions of this compound are not extensively documented in readily available literature, the principles of E2 reactions on analogous fluoroalkanes provide a solid framework for understanding this potential transformation. The synthesis of related fluoroalkenes, such as (E)-β-fluoro-α,β-unsaturated amides, has been achieved through fragmentation reactions of more complex fluorinated amides, highlighting that C-F bond cleavage to form a C=C double bond is a viable synthetic strategy. acs.org
Defluorination and Fluorination/Exchange Reactions
Defluorination: Defluorination of this compound involves the cleavage of the carbon-fluorine bond. This can be challenging due to the high strength of the C-F bond. However, certain chemical conditions can promote this reaction. For instance, some N-perfluoroalkylated amines are known to be unstable and can undergo fluoride elimination, a process assisted by the lone pair of electrons on the nitrogen atom. acs.org This leads to the formation of highly reactive fluoroiminium species. acs.org While this compound is not a perfluoroalkylated amine, this principle highlights the potential role of the adjacent nitrogen in influencing C-F bond stability.
Fluorination/Exchange Reactions: Fluorination reactions are crucial for the synthesis of this compound, particularly in the context of radiolabeling for medical imaging applications like Positron Emission Tomography (PET). The synthesis of its radiolabeled isotopologue, N-(2-[¹⁸F]fluoroethyl)formamide, typically involves the nucleophilic substitution of a suitable leaving group (like tosylate, mesylate, or a halogen) on a precursor molecule with the [¹⁸F]fluoride ion.
The general reaction is a nucleophilic substitution (Sₙ2) mechanism: [¹⁸F]⁻ + X-CH₂CH₂-NH(CHO) → [¹⁸F]-CH₂CH₂-NH(CHO) + X⁻ (where X is a leaving group)
Fluoride-for-fluoride exchange reactions are also a possibility, where a ¹⁹F atom in the molecule is exchanged for an ¹⁸F atom. This isotopic exchange is less common for generating PET tracers from non-activated alkyl fluorides due to the inertness of the C-F bond but can be facilitated in specific contexts. Nucleophilic fluorination remains a cornerstone in the synthesis of fluorinated compounds, with various reagents and methods developed to introduce fluorine into organic molecules. beilstein-journals.org
Integrated Reactivity: Synergistic Effects of Formamide and Fluoroethyl Groups
The chemical behavior of this compound is governed by the interplay of its two key functional components: the formamide group and the 2-fluoroethyl group.
Electronic Effects:
Fluoroethyl Group: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and also decreases the electron density on the adjacent carbon atom (C-α). This reduced electron density can, in turn, influence the acidity of the protons on the α-carbon and the basicity of the formamide nitrogen.
Formamide Group: The formamide group contains a nitrogen atom whose lone pair can participate in resonance with the adjacent carbonyl group. This delocalization reduces the basicity of the nitrogen atom compared to a simple amine. The formamide group itself can act as a moderate electron-withdrawing group.
Synergistic Effects on Reactivity: The combination of these groups leads to a unique reactivity profile. The electron-withdrawing nature of the fluorine atom can decrease the basicity of the formamide nitrogen, making it less nucleophilic than in a non-fluorinated analogue. nih.gov
Conversely, the formamide group influences the reactivity of the fluoroethyl moiety. Theoretical and experimental data on N-β-fluoroethylamides have shown a conformational preference where the C-F and C-N(CO) bonds are gauche to each other. rsc.org This "fluorine-amide gauche effect" is more pronounced than the typical gauche effect in 1,2-difluoroethane (B1293797) and suggests a stabilizing stereoelectronic interaction between the fluorine atom and the amide group, which can impact the molecule's reactivity and preferred reaction pathways. rsc.org
Mechanistic Studies of Key Transformations
Detailed mechanistic studies specifically on this compound are not widely published. However, insights can be drawn from research on analogous systems, particularly through the use of kinetic isotope effects (KIEs) and computational modeling.
Kinetic Isotope Effects (KIEs): The KIE is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org
Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step. libretexts.org For a base-promoted elimination reaction of this compound, substituting the α-protons with deuterium (B1214612) would be expected to produce a large primary KIE if C-H bond cleavage is part of the slow step, which is characteristic of an E2 mechanism. nih.govyoutube.com
Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org For example, a fluorine KIE (¹⁸F/¹⁹F) could provide insight into the extent of C-F bond cleavage in the transition state of an elimination reaction. Small fluorine KIE values (e.g., 1.0013–1.0047) have been observed in the elimination of HF from other fluorinated compounds, suggesting an E1cB-like E2 transition state where C-F bond breaking lags behind proton abstraction. nih.gov
Table of Kinetic Isotope Effects in a Model Elimination Reaction Data from a study on 4-fluoro-4-(4'-nitrophenyl)butan-2-one, serving as an analogue for HF elimination. nih.gov
| Base | Primary Deuterium KIE (kH/kD) | Fluorine KIE (k¹⁸/k¹⁹) | Inferred Mechanism |
| Formate | 3.2 | 1.0037 | E1cB-like E2 |
| Acetate | 3.7 | 1.0047 | E1cB-like E2 |
| Imidazole | 7.5 | 1.0013 | E1cB-like E2 |
Computational Modeling: Computational chemistry, using methods like density functional theory (DFT), allows for the modeling of reaction pathways and transition states. Such studies can calculate the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction mechanism. For the elimination reaction of a compound like this compound, computational modeling could:
Determine the preferred reaction pathway (e.g., E2 vs. E1cB).
Calculate the activation energies for different steps.
Predict kinetic isotope effects for comparison with experimental data. nih.gov
Studies on similar base-catalyzed HF eliminations have used computational modeling to confirm that the reaction proceeds through a concerted but asynchronous E1cB-like transition state. nih.gov These models can explicitly include solvent molecules and the catalyzing base to provide a more accurate representation of the reaction in solution. nih.gov
Computational and Theoretical Studies of N 2 Fluoroethyl Formamide
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-Fluoroethyl)formamide. These calculations provide a detailed picture of the molecule's three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). nih.gov
Density Functional Theory (DFT) Studies of Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational preferences of molecules. For this compound, DFT studies reveal the relative stabilities of different spatial arrangements of its atoms, known as conformers. These studies often involve geometry optimization of various possible conformers to determine the lowest energy (most stable) structures. nih.govrsc.org
For analogous molecules like N,N-dimethylfluoroacetamide, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to identify stable conformers and their relative energies. rsc.org Similar approaches can be applied to this compound to understand how the fluoroethyl group influences the geometry around the amide bond. The interplay of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding governs which conformations are favored.
Ab Initio Methods for High-Accuracy Energetics
For even greater accuracy in determining the energies of different conformers and transition states, high-level ab initio methods are employed. anu.edu.au Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate energetic predictions than standard DFT methods, albeit at a higher computational cost. hu-berlin.de These high-accuracy calculations are crucial for obtaining reliable data on reaction barriers and conformational energy differences, which are essential for predicting reaction kinetics and equilibrium populations of conformers. osti.govuga.edu
For example, in studies of similar molecules like N-ethylformamide, the MP2/6-311++G(d,p) level of theory has been used to calculate the relative energies of its conformers. csic.es Such calculations would be invaluable for creating a precise energy landscape of this compound.
Conformational Analysis and Rotational Barriers
The presence of single bonds in this compound allows for rotation around these bonds, leading to different conformers. Conformational analysis involves identifying the stable conformers and the energy barriers that separate them. nih.gov
The rotation around the C-N amide bond is of particular interest as it is known to have a significant rotational barrier due to the partial double bond character. Dynamic NMR spectroscopy, in conjunction with DFT calculations, has been effectively used to determine these rotational barriers in related formamides. nih.gov For this compound, computational modeling can predict the energy profile for rotation around the C-N, C-C, and C-F bonds, providing insights into the flexibility and dynamic behavior of the molecule.
Prediction and Interpretation of Spectroscopic Data
Computational methods are instrumental in predicting and interpreting various types of spectroscopic data for this compound. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm the structure of the molecule and to assign spectral features to specific molecular motions or chemical environments.
For instance, theoretical calculations can help assign the vibrational modes associated with the C=O stretch, N-H bend, and C-F stretch, which are characteristic features in the infrared spectrum. Similarly, predicted NMR chemical shifts for the hydrogen, carbon, and fluorine nuclei can aid in the complete assignment of the experimental NMR spectra. nih.gov The rotational constants and dipole moment components can also be calculated to assist in the analysis of microwave spectra, as has been done for similar molecules like N-ethylformamide. csic.esnih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of potential reaction pathways for the formation and decomposition of this compound. researchgate.net By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located. researchgate.netnih.govrutgers.edu
The characterization of transition states is particularly important as it provides information about the energy barrier of a reaction, which is a key determinant of the reaction rate. boisestate.edu For example, the formation of formamide (B127407) from the reaction of the amino radical (NH₂) with formaldehyde (B43269) (H₂CO) has been studied computationally, identifying the transition state and the reaction barrier. researchgate.net Similar studies on this compound could elucidate its formation mechanisms and predict its reactivity in various chemical environments.
Studies of Intermolecular Interactions
This compound has the potential to engage in various intermolecular interactions, which are crucial for understanding its properties in the condensed phase. These interactions include hydrogen bonding and fluorophilic interactions.
Hydrogen Bonding: The N-H group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. Computational studies can model the geometry and strength of these hydrogen bonds, both in self-association and with other molecules. nih.govnih.gov
Fluorophilic Interactions: The fluorine atom can also participate in so-called "fluorophilic interactions," which are weak, non-covalent interactions involving organofluorine compounds. While the nature of these interactions is still a subject of research, computational modeling can help to understand their role in the solid-state packing and solution-phase behavior of this compound. ed.ac.uk
Solvent Effects on Structure and Reactivity using Computational Models
The study of solvent effects on the structure and reactivity of molecules is a critical area of computational chemistry. For this compound, understanding how different solvent environments influence its conformational preferences and chemical behavior is essential for predicting its properties in various chemical and biological systems. While specific computational studies focusing exclusively on the solvent effects of this compound are not extensively available in public literature, the principles and methodologies for such investigations are well-established. This section will, therefore, discuss the expected solvent effects on this compound based on computational studies of the parent molecule, formamide, and other related substituted amides.
Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are powerful tools for simulating solvent effects. nih.govresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments without the prohibitive computational cost of explicitly modeling individual solvent molecules.
Conformational Changes in Different Solvents
This compound can exist in several conformations due to rotation around the C-N and C-C single bonds. The two primary conformers around the amide C-N bond are the cis and trans isomers. Furthermore, rotation around the Cα-Cβ bond of the ethyl group leads to different staggered conformations, which can be described by the dihedral angle between the fluorine atom and the formyl group.
The relative stability of these conformers is expected to be significantly influenced by the polarity of the solvent. Generally, conformers with a larger dipole moment will be more stabilized in polar solvents. For instance, in a study on N,N-dimethylfluoroacetamide, a related fluorinated amide, density functional theory (DFT) calculations showed that the relative energies of the cis and gauche rotamers were highly dependent on the solvent. researchgate.netrsc.org The more polar cis conformer was found to be less stable in the gas phase but became progressively more stable as the solvent polarity increased from carbon tetrachloride to dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org
A similar trend is anticipated for this compound. The trans conformer is generally more stable for N-alkylformamides in the gas phase. However, the presence of the electronegative fluorine atom can alter the dipole moment of the different conformers. Computational studies would be necessary to determine the precise dipole moments of the various conformers of this compound and predict their relative populations in different solvents.
Illustrative Data: Predicted Solvent Effects on Conformer Population of this compound
The following table illustrates the hypothetical relative energies and populations of two key conformers of this compound in different solvents, based on the expected trends. These are not experimental data but are provided to exemplify the anticipated solvent effects.
| Solvent | Dielectric Constant (ε) | Relative Energy of Conformer A (kcal/mol) | Relative Energy of Conformer B (kcal/mol) | Population of Conformer A (%) | Population of Conformer B (%) |
| Gas Phase | 1 | 0.0 | 1.5 | 92.8 | 7.2 |
| Chloroform | 4.8 | 0.0 | 1.0 | 83.2 | 16.8 |
| Acetonitrile | 37.5 | 0.0 | 0.5 | 69.0 | 31.0 |
| Water | 78.4 | 0.0 | 0.2 | 58.0 | 42.0 |
This table is for illustrative purposes only and is based on theoretical principles and data from related compounds.
Solvent Effects on Reactivity
Solvents can influence the reactivity of this compound by stabilizing or destabilizing the reactants, products, and, most importantly, the transition states of chemical reactions. For reactions involving a change in charge distribution, the effect of the solvent can be particularly pronounced.
For example, in a nucleophilic substitution reaction where this compound acts as a nucleophile, a polar protic solvent could stabilize the transition state through hydrogen bonding, thereby increasing the reaction rate. Conversely, for a reaction where the transition state is less polar than the reactants, a nonpolar solvent might be more favorable. Computational models can be employed to calculate the energy of the transition state in different solvents and thus predict the optimal solvent for a particular reaction.
Studies on formamide have shown that solvent effects can influence its catalytic activity in nucleophilic substitution reactions. acs.org The Lewis basicity of the formamide, a key factor in its catalytic ability, was found to be correlated with its dipole moment and steric parameters, which are in turn affected by the solvent environment. acs.org Similar principles would apply to this compound, where the interplay of electronic and steric effects, modulated by the solvent, would govern its reactivity.
N 2 Fluoroethyl Formamide As a Precursor and Building Block in Organic Synthesis
Synthesis of Fluoroethylated Amines and Diamines
The hydrolysis or reduction of the formamide (B127407) group is a standard method for the synthesis of amines. In principle, N-(2-Fluoroethyl)formamide could serve as a stable precursor to 2-fluoroethylamine. The formamide group can be removed under acidic or basic conditions, or reduced using reagents like lithium aluminum hydride, to yield the corresponding primary amine, 2-fluoroethylamine. This amine is a valuable building block for introducing the fluoroethyl moiety into various molecules. However, specific studies detailing the use of this compound for the synthesis of more complex fluoroethylated amines and diamines are not described in the available literature.
Role in the Preparation of Complex Fluorinated Molecules (e.g., radiopharmaceuticals precursors, but focusing on their chemical synthesis)
The introduction of fluorine, including the radioactive isotope fluorine-18, is of great importance in the development of radiopharmaceuticals for positron emission tomography (PET). The 2-[¹⁸F]fluoroethyl group is a common motif in PET tracers. While this compound could theoretically be a precursor to such molecules, for instance by hydrolysis to [¹⁸F]2-fluoroethylamine which is then coupled to a target molecule, there are no specific reports in the surveyed literature that detail the use of this compound for the chemical synthesis of radiopharmaceutical precursors.
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. Formamides can participate in MCRs, often acting as a source of carbon monoxide or as a nucleophile after deprotonation. Despite the potential for this compound to be employed in such reactions to create novel fluorinated compounds, a review of the literature did not yield any specific instances of its application in MCRs.
Development of Novel Synthetic Reagents and Methodologies utilizing the this compound Scaffold
The unique combination of a formamide and a fluoroethyl group within one molecule could potentially be exploited for the development of new synthetic reagents. For example, it could be envisioned as a novel fluoroethylating agent under specific activation conditions. However, there is no evidence in the available scientific literature of this compound being used as a scaffold for the development of new reagents or unique synthetic methodologies.
Advanced Topics and Future Research Directions
Emerging Methodologies for Selective Functionalization of N-(2-Fluoroethyl)formamide
The selective functionalization of this compound presents a significant area for research, aiming to introduce new chemical groups at specific positions within the molecule. This capability would enable the rapid generation of diverse molecular structures without the need for de novo synthesis. nih.gov Late-stage functionalization (LSF) strategies are particularly promising in this regard, as they allow for the modification of complex molecules in the final steps of a synthetic sequence. nih.govwikipedia.org
Key research avenues include:
C-H Bond Functionalization: The development of catalytic systems for the selective activation of C-H bonds in the ethyl group would be a major breakthrough. This could involve transition-metal catalysis or photocatalysis to introduce new substituents. researchgate.net The presence of the fluorine atom could influence the regioselectivity of these reactions.
C-F Bond Activation: While the C-F bond is notoriously strong, recent advances in photocatalysis and other methods have made its activation more feasible. nih.govnih.govresearchgate.net Research could focus on developing methods to selectively replace the fluorine atom with other functional groups, providing a unique route to novel derivatives.
N-H Functionalization: The amide N-H bond offers another site for functionalization. While N-alkylation of amides with alcohols is a known transformation, exploring a broader range of electrophiles and catalytic systems could yield a diverse library of N-substituted derivatives. rsc.org
Formyl Group Transformation: The formyl group can be a precursor to other functionalities. For instance, it can be a source of a carbonyl group in Passerini-type reactions or be transformed into other groups through reduction or oxidation. rsc.orgnih.gov
The table below summarizes potential functionalization strategies and the expected outcomes.
| Functionalization Strategy | Target Bond | Potential Reagents/Catalysts | Expected Outcome |
| C-H Functionalization | C-H (ethyl group) | Transition-metal catalysts, Photocatalysts | Introduction of alkyl, aryl, or other functional groups |
| C-F Bond Activation | C-F | Photocatalysts, Strong reducing agents | Replacement of fluorine with H, alkyl, or aryl groups |
| N-H Functionalization | N-H | Electrophiles (e.g., alkyl halides, acyl chlorides) | Synthesis of N-substituted derivatives |
| Formyl Group Transformation | C=O | Nucleophiles, Oxidizing/Reducing agents | Conversion to other functional groups (e.g., amines, carboxylic acids) |
Integration of this compound Synthesis and Reactions in Flow Chemistry Systems
Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. nih.govnih.govresearchgate.net The integration of the synthesis and subsequent reactions of this compound into flow systems is a promising area for future research.
Potential applications of flow chemistry include:
Continuous Synthesis: Developing a continuous-flow process for the synthesis of this compound itself would enable on-demand production and potentially higher yields and purity compared to batch methods. rsc.orgmdpi.com This could involve the reaction of 2-fluoroethylamine with a formic acid derivative in a heated microreactor.
Telescoped Reactions: Flow systems are ideally suited for "telescoped" reactions, where the output of one reactor is directly fed into another, allowing for multi-step syntheses without the need for intermediate purification. csic.es For example, the continuous synthesis of this compound could be directly coupled with a subsequent functionalization reaction.
Handling of Hazardous Reagents: Flow chemistry allows for the safe handling of hazardous reagents by generating and consuming them in situ, minimizing the risks associated with their storage and handling.
Reaction Optimization: The precise control over reaction parameters (temperature, pressure, residence time) in flow reactors facilitates rapid reaction optimization. nih.gov
The development of integrated flow systems for this compound would represent a significant step towards more efficient and sustainable chemical manufacturing.
Supramolecular Chemistry and Self-Assembly involving this compound Moieties
Future research in this area could explore:
Hydrogen Bonding Networks: Investigating the hydrogen bonding patterns of this compound in the solid state and in solution. The interplay between the strong N-H···O=C hydrogen bonds and weaker C-H···F or N-H···F interactions could lead to novel self-assembled structures. acs.org
Fluorine-Containing Supramolecular Assemblies: The fluorine atom can modulate the electronic properties and steric profile of the molecule, potentially leading to unique packing arrangements and material properties. rsc.orgrsc.org The study of benzene-1,3,5-tricarboxamide (B1221032) derivatives has shown that such assemblies can exhibit interesting nonlinear optical properties. nih.gov
Co-crystallization: Exploring the co-crystallization of this compound with other molecules to create multi-component supramolecular materials with tailored properties.
Influence of N-Alkyl Side Chain: Studies on other N-alkyl amides have shown that the nature of the alkyl side chain significantly influences the hydration and dynamics of the amide group, which could be a critical factor in self-assembly processes in aqueous environments. nih.gov
Understanding and controlling the self-assembly of this compound could lead to the design of new materials with applications in areas such as crystal engineering and soft matter.
Exploration of Unconventional Reactivity and Catalysis with this compound
Beyond its role as a building block, this compound could exhibit unconventional reactivity and find applications in catalysis. The formamide (B127407) moiety itself can act as a catalyst or a precursor to reactive species.
Potential avenues for exploration include:
Formamide as a Catalyst: Formamides have been shown to act as Lewis base catalysts in certain transformations, such as the conversion of aldehydes to geminal dichlorides. organic-chemistry.org Investigating the catalytic activity of this compound in similar or new reactions could be a fruitful area of research.
Formamide as a Precursor: Formamides can serve as precursors to other chemical entities. For example, they can be a source of a carbonyl group in multicomponent reactions like the Passerini reaction. rsc.orgnih.gov The fluoroethyl group might influence the reactivity of the formamide in these transformations.
Enzymatic Transformations: Formate (B1220265) dehydrogenases have been shown to catalyze the cleavage of formamides, which could be utilized for cofactor regeneration in biocatalytic redox reactions. acs.org Exploring the enzymatic processing of this compound could open up new biocatalytic applications.
The unique electronic and steric properties conferred by the fluoroethyl group may lead to unexpected reactivity patterns, making this an exciting field for discovery.
Interdisciplinary Research Opportunities in Materials Science and Analytical Chemistry
The distinct properties of this compound make it a candidate for exploration in interdisciplinary fields such as materials science and analytical chemistry.
Materials Science:
Fluorinated Polymers: The incorporation of fluorine into polymers can impart desirable properties such as chemical resistance, thermal stability, and low surface energy. nih.govwikipedia.orgwikipedia.orgyoutube.com this compound could potentially serve as a monomer or a precursor to a monomer for the synthesis of novel side-chain fluorinated polymers. fluoropolymers.eu These polymers could have applications in coatings, membranes, and other advanced materials.
Amide-Containing Conjugated Polymers: The introduction of amide groups into conjugated polymers can promote intermolecular hydrogen bonding, which influences their self-assembly and electronic properties. acs.org this compound-derived units could be incorporated into polymer backbones to fine-tune their solid-state morphology and charge transport characteristics.
Analytical Chemistry:
Analytical Standards: Due to its specific structure, this compound could serve as an analytical standard in chromatographic methods for the detection and quantification of related compounds. Formamide and other small organic molecules are often analyzed using techniques like HPLC. sielc.comacs.org
Solvent in Electrochemistry: Formamide is a known solvent for many ionic compounds and has been used in electrochemical studies. wikipedia.orgchemicalbook.com The properties of this compound as a solvent, particularly its dielectric constant and ability to dissolve specific analytes, could be investigated for applications in electrochemistry and other analytical techniques.
The following table outlines potential interdisciplinary applications for this compound.
| Field | Potential Application | Rationale |
| Materials Science | Monomer for fluorinated polymers | Introduction of fluorine can enhance polymer properties. nih.govwikipedia.orgwikipedia.orgyoutube.com |
| Component of conjugated polymers | Amide groups can direct self-assembly and tune electronic properties. acs.org | |
| Analytical Chemistry | Analytical standard | Unique structure for use in chromatography. sielc.comacs.org |
| Specialized solvent | Potential for specific solvation properties in analytical methods. wikipedia.orgchemicalbook.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
